4-Nitro-2-propoxy-1-(trifluoromethyl)benzene
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Overview
Description
4-Nitro-2-propoxy-1-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol . It is a solid substance that appears as a white to light yellow powder . This compound belongs to the class of nitrobenzenes and is primarily used for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-propoxy-1-(trifluoromethyl)benzene can be achieved through various synthetic routes. One common method involves the nitration of 2-propoxy-1-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-propoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 4-Amino-2-propoxy-1-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2-propoxy-1-(trifluoromethyl)benzene is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed as a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitro-2-propoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-nitro-2-(trifluoromethyl)benzene
- 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene
Uniqueness
4-Nitro-2-propoxy-1-(trifluoromethyl)benzene is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
4-nitro-2-propoxy-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-5-17-9-6-7(14(15)16)3-4-8(9)10(11,12)13/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZNOWFCGYIRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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